(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid
Description
Properties
CAS No. |
922730-47-0 |
|---|---|
Molecular Formula |
C21H17BN2O2 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[2-(3,5-diphenylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H17BN2O2/c25-22(26)18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23-24)16-9-3-1-4-10-16/h1-15,25-26H |
InChI Key |
RQYREUSJGZXTID-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with acetophenone in the presence of an acid catalyst. This reaction forms 3,5-diphenyl-1H-pyrazole.
Borylation: The 3,5-diphenyl-1H-pyrazole is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. This step introduces the boronic acid functionality at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the phenyl groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and an aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Reduced Pyrazoles: Formed through reduction reactions.
Scientific Research Applications
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Bioanalytical Chemistry: Employed in the design of sensors and probes for detecting biological molecules.
Mechanism of Action
The mechanism of action of (2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid depends on its specific application:
In Organic Synthesis: Acts as a nucleophile in coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicinal Chemistry: Interacts with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
In Materials Science: Contributes to the electronic and optical properties of materials through its structural and electronic characteristics.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Fluorination (as in [1-(3,5-Difluorophenyl)-1H-pyrazole-4-boronic acid]) may improve membrane permeability compared to the target compound’s phenyl groups .
Boronic Acids with Aromatic Systems
Key Observations :
- Bioactivity: The methoxyethyl-phenoxy group in [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid enhances HDAC inhibition, suggesting that electron-donating substituents near the boronic acid improve target engagement .
- Diagnostic Utility: Unsubstituted phenyl boronic acid is effective in clinical diagnostics, but the target compound’s pyrazole-phenyl system may lack the specificity required for similar applications .
Biological Activity
(2-(3,5-Diphenyl-1H-pyrazol-1-yl)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article synthesizes the current knowledge on the biological activity of this compound, supported by relevant case studies and research findings.
- Molecular Formula : C21H17BN2O
- Molecular Weight : 340.2 g/mol
- CAS Number : Not specified in the search results but can be derived from its molecular structure.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria using a well diffusion method. The results indicated that several compounds exhibited substantial zones of inhibition against E. coli, S. aureus, and B. subtilis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 12 |
| 10c | B. subtilis | 14 |
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. For instance, a series of pyrazole compounds were tested for their ability to inhibit inflammation in animal models. One particular derivative demonstrated anti-inflammatory activity comparable to indomethacin, a standard anti-inflammatory drug .
Case Study:
A study assessed the effects of a pyrazole derivative on carrageenan-induced edema in rats and reported a significant reduction in swelling compared to the control group .
3. Anticancer Activity
Recent investigations have highlighted the anticancer properties of boronic acids and their derivatives. In vitro studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Mechanism of Action:
The mechanism involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Table 2: Anticancer Activity of Boronic Acid Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U266 | 8.21 |
| Bortezomib | U266 | 7.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
